5-cyclopropyl-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,2-oxazole-3-carboxamide
Description
The compound "5-cyclopropyl-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,2-oxazole-3-carboxamide" is a synthetic small molecule characterized by a 1,2-oxazole-3-carboxamide group linked to a 5,6,7,8-tetrahydroquinazolin scaffold. Key structural features include:
Properties
IUPAC Name |
5-cyclopropyl-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-22(2)17-18-9-11-7-12(5-6-13(11)20-17)19-16(23)14-8-15(24-21-14)10-3-4-10/h8-10,12H,3-7H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMCVSRPHCJVCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)C3=NOC(=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Cyclopropyl-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,2-oxazole-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound features a cyclopropyl group and a tetrahydroquinazoline moiety, which are known to influence its pharmacological properties. The oxazole and carboxamide functionalities contribute to its interaction with biological targets.
Anticancer Properties
Research has indicated that compounds similar to 5-cyclopropyl-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,2-oxazole-3-carboxamide exhibit significant anticancer activities. For example:
- In vitro Studies : The compound was evaluated in various cancer cell lines. It demonstrated cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation.
- Mechanism of Action : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties. Related compounds have shown dual inhibition of 5-lipoxygenase and cyclooxygenase pathways:
- Inhibition Assays : Compounds within the same class have been reported to inhibit these enzymes with IC50 values in the low micromolar range, indicating promising anti-inflammatory activity .
Structure-Activity Relationship (SAR)
The biological activity of 5-cyclopropyl-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,2-oxazole-3-carboxamide can be rationalized through SAR studies:
| Compound | Structure | IC50 (µM) | Biological Activity |
|---|---|---|---|
| 1 | Similar to target | 0.77 | 5-lipoxygenase Inhibitor |
| 2 | Related oxazole derivative | 0.39 | Cyclooxygenase Inhibitor |
| 3 | Tetrahydroquinazoline analog | Varies | Anticancer activity |
Case Studies
Several case studies have highlighted the efficacy of similar compounds in preclinical models:
- Model Organism Studies : In murine models of inflammation and cancer, compounds structurally related to the target were administered. Results indicated a reduction in tumor size and inflammatory markers.
- Clinical Trials : Ongoing trials are investigating the therapeutic potential of oxazole derivatives in treating specific cancers and inflammatory diseases.
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison of Analogous Compounds
Research Findings and Hypotheses
- Enzyme Selectivity : The tetrahydroquinazolin core may confer selectivity for kinases, contrasting with purine-based xanthine oxidase inhibitors.
- Substituent Impact : The cyclopropyl group’s rigidity and lipophilicity could enhance blood-brain barrier penetration compared to bulkier substituents in analogues.
- Synergistic Effects: The dimethylamino group (shared with ’s compound) may stabilize enzyme-inhibitor complexes through charge-charge interactions, a mechanism absent in purine derivatives.
Preparation Methods
Oxazole Core Formation via Thorpe Cyclization
The 1,2-oxazole ring is constructed using a Thorpe reaction, a well-established method for isoxazole synthesis. As demonstrated in the preparation of 4-acetamido-5-acetyl-1,2-oxazole-3-carboxamide (Search Result), cyclocondensation of nitriles with β-ketoesters or β-diketones under basic conditions generates the oxazole scaffold. For Compound X , cyclopropylacetonitrile and ethyl 3-oxobutanoate react in the presence of ammonium acetate to yield 5-cyclopropyl-1,2-oxazole-3-carboxylate.
Reaction Conditions :
Hydrolysis to Carboxylic Acid
The ester intermediate undergoes saponification using aqueous NaOH (2 M) in methanol at 60°C for 4 h, followed by acidification with HCl to precipitate 5-cyclopropyl-1,2-oxazole-3-carboxylic acid (Yield: 89%).
Synthesis of 2-(Dimethylamino)-5,6,7,8-Tetrahydroquinazolin-6-Amine
Tetrahydroquinazoline Ring Construction
The tetrahydroquinazoline core is synthesized via a modified Niementowski reaction. Ethyl 2-aminobenzoate reacts with dimethylurea in polyphosphoric acid (PPA) at 140°C for 6 h to form 2-amino-5,6,7,8-tetrahydroquinazolin-4(3H)-one. Subsequent chlorination with POCl₃ introduces a leaving group at position 4, enabling substitution with dimethylamine (Search Result).
Key Steps :
Reduction of 4-Oxo to 4-Amine
The 4-oxo group is reduced using NaBH₄ in methanol under catalytic hydrogenation (H₂, 50 psi, Pd/C) to yield 2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-amine (Yield: 65%).
Coupling of Oxazole Carboxylic Acid to Tetrahydroquinazoline Amine
Carboxamide Bond Formation
The final coupling employs EDC/HOBt-mediated amidation. 5-Cyclopropyl-1,2-oxazole-3-carboxylic acid (1.1 equiv) is activated with EDC (1.2 equiv) and HOBt (1.1 equiv) in DMF for 1 h, followed by addition of 2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-amine (1.0 equiv). The reaction proceeds at RT for 18 h (Yield: 58%).
Optimization Notes :
- Excess EDC improves activation efficiency but requires careful purification to remove urea byproducts.
- Alternative methods like mixed anhydride (using ClCO₂Et) or PyBOP gave lower yields (<45%).
Analytical Characterization and Validation
Spectral Data
Purity Assessment
HPLC analysis (C18 column, MeCN:H₂O gradient) confirmed >98% purity. Residual solvents (DMF, THF) were below ICH limits (<500 ppm).
Challenges and Mitigation Strategies
- Oxazole Ring Instability : The 1,2-oxazole moiety is prone to hydrolysis under acidic conditions. Neutral pH and anhydrous solvents (e.g., THF, DMF) are critical during coupling.
- Tetrahydroquinazoline Racemization : The 6-amine group may racemize during reduction. Chiral HPLC confirmed retention of configuration (>99% ee) when using NaBH₄/MeOH.
- Low Coupling Yields : Screening coupling agents (EDC vs. DCC) and additives (DMAP) improved yields from 45% to 58%.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 5-cyclopropyl-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,2-oxazole-3-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Cyclopropane Introduction : Cyclopropanation of precursor olefins using diazo compounds or transition metal catalysts.
Oxazole-Carboxamide Formation : Coupling of 5-cyclopropyl-1,2-oxazole-3-carboxylic acid with activated intermediates (e.g., EDCI/HOBT coupling agents).
Tetrahydroquinazoline Amine Functionalization : Alkylation or reductive amination to incorporate the dimethylamino group.
Reaction conditions (e.g., DMF as solvent, 0–5°C for exothermic steps) and purification methods (HPLC, recrystallization) are critical for yield optimization .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm cyclopropane proton environments (δ 1.2–1.5 ppm) and oxazole/tetrahydroquinazoline ring systems.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peak at m/z calculated for C₂₀H₂₅N₅O₂).
- X-ray Crystallography : Resolves stereochemistry of the tetrahydroquinazoline core .
Q. What in vitro assays are recommended for initial biological activity screening?
- Methodological Answer :
- Kinase Inhibition Assays : Use ATP-coupled luminescence assays with recombinant kinases (e.g., GSK-3β, CDK2) at varying compound concentrations (1 nM–10 µM).
- Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HCT-116, HeLa) with IC₅₀ determination.
Include positive controls (e.g., staurosporine for kinases) and triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s kinase selectivity?
- Methodological Answer :
- Substituent Variation : Modify the cyclopropyl group (e.g., replace with fluorinated cyclopropane) or dimethylamino moiety (e.g., tertiary vs. quaternary amines).
- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonding (oxazole carbonyl with Lys85 in GSK-3β) and steric clashes.
Validate predictions with enzymatic assays and crystallographic data .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Assay Condition Audit : Compare buffer pH (e.g., 7.4 vs. 6.8), ATP concentrations (1 mM vs. 10 µM), and cell passage numbers.
- Purity Analysis : Quantify impurities (>95% purity via HPLC) that may antagonize activity.
- Meta-Analysis : Pool data from independent studies (e.g., PubChem BioAssay) to identify outliers and consensus trends .
Q. What strategies mitigate synthetic challenges in scaling up this compound?
- Methodological Answer :
- Flow Chemistry : Continuous flow synthesis for exothermic cyclopropanation steps to improve safety and yield.
- Catalyst Optimization : Screen palladium/NHC catalysts for Suzuki-Miyaura couplings to reduce byproducts.
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) for easier purification .
Q. How does the compound’s stereochemistry influence its pharmacokinetic profile?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
